Cas no 2229685-83-8 (1-(4-bromo-3-methylbut-1-en-1-yl)-4-fluorobenzene)

1-(4-Bromo-3-methylbut-1-en-1-yl)-4-fluorobenzene is a halogenated aromatic compound featuring a brominated alkenyl side chain with a fluorine substituent on the benzene ring. This structure offers versatility in synthetic applications, particularly in cross-coupling reactions such as Suzuki or Heck couplings, due to the reactive bromine and alkene functionalities. The fluorine atom enhances electronic modulation, making it valuable in pharmaceutical and agrochemical intermediates. Its well-defined molecular architecture ensures precise reactivity, facilitating controlled functionalization. The compound’s stability under standard conditions allows for straightforward handling and storage, while its distinct structural motifs support its use in advanced organic synthesis and material science research.
1-(4-bromo-3-methylbut-1-en-1-yl)-4-fluorobenzene structure
2229685-83-8 structure
商品名:1-(4-bromo-3-methylbut-1-en-1-yl)-4-fluorobenzene
CAS番号:2229685-83-8
MF:C11H12BrF
メガワット:243.115386009216
CID:6250104
PubChem ID:165970440

1-(4-bromo-3-methylbut-1-en-1-yl)-4-fluorobenzene 化学的及び物理的性質

名前と識別子

    • 1-(4-bromo-3-methylbut-1-en-1-yl)-4-fluorobenzene
    • 2229685-83-8
    • EN300-1926786
    • インチ: 1S/C11H12BrF/c1-9(8-12)2-3-10-4-6-11(13)7-5-10/h2-7,9H,8H2,1H3/b3-2+
    • InChIKey: YMNYOULJMHJOGZ-NSCUHMNNSA-N
    • ほほえんだ: BrCC(C)/C=C/C1C=CC(=CC=1)F

計算された属性

  • せいみつぶんしりょう: 242.01064g/mol
  • どういたいしつりょう: 242.01064g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 160
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0Ų
  • 疎水性パラメータ計算基準値(XlogP): 4

1-(4-bromo-3-methylbut-1-en-1-yl)-4-fluorobenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1926786-1.0g
1-(4-bromo-3-methylbut-1-en-1-yl)-4-fluorobenzene
2229685-83-8
1g
$1142.0 2023-05-23
Enamine
EN300-1926786-0.05g
1-(4-bromo-3-methylbut-1-en-1-yl)-4-fluorobenzene
2229685-83-8
0.05g
$959.0 2023-09-17
Enamine
EN300-1926786-0.25g
1-(4-bromo-3-methylbut-1-en-1-yl)-4-fluorobenzene
2229685-83-8
0.25g
$1051.0 2023-09-17
Enamine
EN300-1926786-5.0g
1-(4-bromo-3-methylbut-1-en-1-yl)-4-fluorobenzene
2229685-83-8
5g
$3313.0 2023-05-23
Enamine
EN300-1926786-0.1g
1-(4-bromo-3-methylbut-1-en-1-yl)-4-fluorobenzene
2229685-83-8
0.1g
$1005.0 2023-09-17
Enamine
EN300-1926786-5g
1-(4-bromo-3-methylbut-1-en-1-yl)-4-fluorobenzene
2229685-83-8
5g
$3313.0 2023-09-17
Enamine
EN300-1926786-10g
1-(4-bromo-3-methylbut-1-en-1-yl)-4-fluorobenzene
2229685-83-8
10g
$4914.0 2023-09-17
Enamine
EN300-1926786-2.5g
1-(4-bromo-3-methylbut-1-en-1-yl)-4-fluorobenzene
2229685-83-8
2.5g
$2240.0 2023-09-17
Enamine
EN300-1926786-0.5g
1-(4-bromo-3-methylbut-1-en-1-yl)-4-fluorobenzene
2229685-83-8
0.5g
$1097.0 2023-09-17
Enamine
EN300-1926786-10.0g
1-(4-bromo-3-methylbut-1-en-1-yl)-4-fluorobenzene
2229685-83-8
10g
$4914.0 2023-05-23

1-(4-bromo-3-methylbut-1-en-1-yl)-4-fluorobenzene 関連文献

1-(4-bromo-3-methylbut-1-en-1-yl)-4-fluorobenzeneに関する追加情報

1-(4-Bromo-3-Methylbut-1-en-1-yl)-4-Fluorobenzene: A Comprehensive Overview

The compound with CAS No. 2229685-83-8, commonly referred to as 1-(4-bromo-3-methylbut-1-en-1-yl)-4-fluorobenzene, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a brominated butenyl group with a fluorinated benzene ring. The bromine and fluorine substituents play pivotal roles in determining its chemical reactivity and physical properties.

Recent studies have highlighted the potential of 1-(4-bromo-3-methylbut-1-en-1-yl)-4-fluorobenzene as a precursor in the synthesis of advanced materials, particularly in the development of novel polymers and organic semiconductors. The presence of the butenyl group introduces flexibility into the molecule, which is advantageous for applications requiring mechanical durability. Furthermore, the fluorine substituent enhances the molecule's electronic properties, making it a promising candidate for use in high-performance electronic devices.

One of the most notable advancements in the synthesis of this compound involves the use of palladium-catalyzed cross-coupling reactions. Researchers have successfully employed these methods to achieve high yields and excellent regioselectivity. The integration of bromine into the molecule's structure not only facilitates these reactions but also opens up new avenues for functionalization. This has been particularly beneficial in drug discovery, where precise control over molecular architecture is crucial.

The application of 1-(4-bromo-3-methylbut-1-en-1-yl)-4-fluorobenzene extends beyond traditional chemical synthesis. Recent findings suggest its utility in biochemistry, where it serves as a ligand in metalloenzyme models. The fluorine atom contributes to hydrogen bonding interactions, which are essential for stabilizing enzyme-substrate complexes. This property has led to its exploration in catalytic processes and enzyme engineering.

In terms of environmental impact, studies have shown that 1-(4-bromo-3-methylbut-1-en-1-yl)-4-fluorobenzene exhibits low toxicity under standard laboratory conditions. Its degradation pathways have been extensively studied, revealing that it undergoes rapid hydrolysis in aqueous environments, minimizing its persistence in ecosystems. This makes it a safer alternative to other compounds with similar functionalities.

Looking ahead, the versatility of CAS No. 2229685-83-8 positions it as a key player in future innovations across multiple disciplines. Its ability to adapt to diverse chemical environments and its compatibility with advanced synthetic techniques make it an invaluable tool for researchers. As ongoing studies continue to uncover new applications and optimize its synthesis, this compound is poised to make significant contributions to both academic research and industrial applications.

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